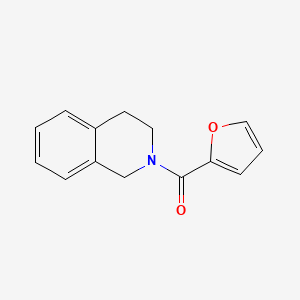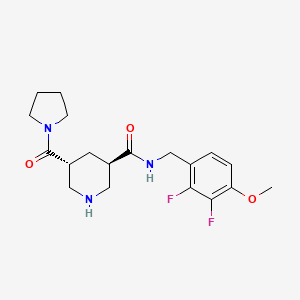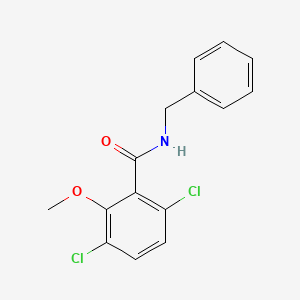![molecular formula C22H19N5OS B5547882 7-甲基-N'-[4-(甲硫基)亚苄基]-5-苯基吡唑并[1,5-a]嘧啶-3-甲酰肼](/img/structure/B5547882.png)
7-甲基-N'-[4-(甲硫基)亚苄基]-5-苯基吡唑并[1,5-a]嘧啶-3-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, such as the one , typically involves the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehydes. This three-component synthesis method is efficient for producing various substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova, Zhidovinova, Rusinov, & Ovchinnikova, 2003).
Molecular Structure Analysis
Structural studies of pyrazolo[1,5-a]pyrimidine derivatives reveal complex hydrogen bonding and framework structures, as seen in similar compounds. For instance, hydrogen-bonded chain structures and three-dimensional frameworks formed by hydrogen bonds are common in these molecules (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, leading to a range of derivatives. The reactivity of these compounds includes interactions with amines, alcohols, and phenylboronic acid, often in the presence of catalysts like Pd (Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The hydrogen bonding and ring structures significantly affect their crystal packing and solubility. These properties are crucial in understanding the compound's behavior in various solvents and conditions (Portilla et al., 2006).
Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit a range of chemical properties, including reactivity towards different functional groups and potential for forming diverse derivatives. Their chemical behavior is largely determined by the substituents on the pyrazolo[1,5-a]pyrimidine core and the specific conditions of the reaction (Drev et al., 2014).
科学研究应用
合成和化学性质
对吡唑并[1,5-a]嘧啶衍生物的研究催生了各种合成方法的开发及其化学性质的探索。Drev 等人 (2014 年) 的一项重要研究讨论了 1-和 4-取代的 7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成,展示了吡唑并[1,5-a]嘧啶衍生物的 N-烷基化中的可调区域选择性。这项研究突出了这些化合物在化学合成中的灵活性和适应性,为进一步的修饰和应用奠定了基础 Drev 等人,2014 年。
潜在的治疗应用
对吡唑并[1,5-a]嘧啶衍生物治疗潜力的研究已经确定了几条有希望的途径。例如,Atta 等人 (2019 年) 合成了糖基肼基-吡唑并[1,5-c]嘧啶和吡唑并[1,5-c]三唑并[4,3-a]嘧啶作为抗增殖剂。这些化合物在人类乳腺癌细胞中表现出抑制增殖的作用,展示了它们在癌症治疗中的潜力 Atta 等人,2019 年。
抗菌活性
另一个研究领域涉及吡唑并[1,5-a]嘧啶衍生物的抗菌特性。Abunada 等人 (2008 年) 探索了新型吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物的合成和抗菌活性。他们的研究结果表明,这些化合物具有作为抗菌剂的潜力,有助于对抗耐药菌株 Abunada 等人,2008 年。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
7-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-12-20(17-6-4-3-5-7-17)25-21-19(14-24-27(15)21)22(28)26-23-13-16-8-10-18(29-2)11-9-16/h3-14H,1-2H3,(H,26,28)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNAQBYDPAPIP-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N'-[4-(methylsulfanyl)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)